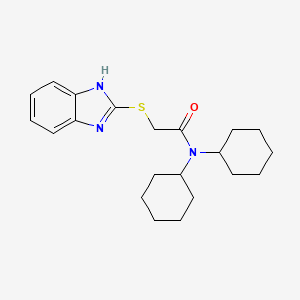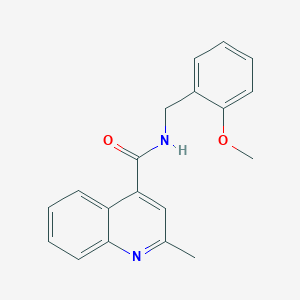
5-(4-bromo-3-nitrobenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-bromo-3-nitrobenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one is a compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a thiazolidinone derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
作用機序
The mechanism of action of 5-(4-bromo-3-nitrobenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, studies have shown that this compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. It has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
Studies have shown that 5-(4-bromo-3-nitrobenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one has anti-inflammatory and anti-cancer properties. It has been shown to inhibit the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells and inhibit their proliferation.
実験室実験の利点と制限
One advantage of using 5-(4-bromo-3-nitrobenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its potential as a fluorescent probe for the detection of metal ions. It also has potential as an anti-inflammatory and anti-cancer agent. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
将来の方向性
There are several potential future directions for the study of 5-(4-bromo-3-nitrobenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one. One direction is to further investigate its mechanism of action and optimize its use as an anti-inflammatory and anti-cancer agent. Another direction is to explore its potential as a fluorescent probe for the detection of metal ions. Additionally, more research could be done to determine its potential use in other areas, such as drug delivery or as a catalyst in chemical reactions.
In conclusion, 5-(4-bromo-3-nitrobenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one is a compound that has shown promising results in scientific research. Its unique properties and potential applications make it an interesting subject for further study. By understanding its mechanism of action and exploring its potential uses, we can gain a better understanding of how this compound can be used to improve human health and advance scientific knowledge.
合成法
The synthesis of 5-(4-bromo-3-nitrobenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one has been achieved through various methods. One such method involves the condensation reaction between 4-bromo-3-nitrobenzaldehyde and cyclohexylthiourea in the presence of acetic acid. The resulting product is then treated with potassium hydroxide to yield the final compound. Other methods include the use of microwave irradiation and ultrasound-assisted synthesis.
科学的研究の応用
The compound 5-(4-bromo-3-nitrobenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential applications in scientific research. One such application is in the field of medicinal chemistry, where this compound has shown promising results as an anti-inflammatory and anti-cancer agent. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
特性
IUPAC Name |
(5Z)-5-[(4-bromo-3-nitrophenyl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3S2/c17-12-7-6-10(8-13(12)19(21)22)9-14-15(20)18(16(23)24-14)11-4-2-1-3-5-11/h6-9,11H,1-5H2/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKSPQQUYUXLGF-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(=CC3=CC(=C(C=C3)Br)[N+](=O)[O-])SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N2C(=O)/C(=C/C3=CC(=C(C=C3)Br)[N+](=O)[O-])/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{1-[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5132652.png)

![4-{[4-(dimethylamino)phenyl]amino}-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B5132661.png)


![N-(4-chlorobenzyl)-2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetamide](/img/structure/B5132678.png)
![ethyl {5-[N-(tert-butyl)glycyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl}carbamate hydrochloride hydrate](/img/structure/B5132716.png)
![1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}indoline](/img/structure/B5132717.png)
![ethyl 4-(2-phenylethyl)-1-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-4-piperidinecarboxylate](/img/structure/B5132727.png)
![N-(3-hydroxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5132728.png)

![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B5132746.png)
![6-ethyl-2-methyl-4-(1-piperazinyl)thieno[2,3-d]pyrimidine](/img/structure/B5132748.png)